1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea
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Overview
Description
1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that combines the structural features of furan and indole. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that many indole derivatives bind with high affinity to multiple receptors . This suggests that 1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It’s known that indole derivatives can influence a wide range of biological activities . This suggests that the compound may affect various biochemical pathways, leading to diverse downstream effects.
Result of Action
It’s known that indole derivatives can exhibit a wide range of biological activities . This suggests that the compound may have various molecular and cellular effects.
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by various factors .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities, suggesting that they may influence cell function in various ways .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxaldehyde with furan-2-ylmethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indole-3-carboxaldehyde: A precursor in the synthesis of 1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea.
Furan-2-ylmethylamine: Another precursor used in the synthesis.
Indole derivatives: Compounds with similar indole structures that exhibit various biological activities.
Uniqueness
This compound is unique due to its combination of furan and indole moieties, which may confer distinct biological and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18-10-13(12-6-2-3-7-14(12)18)17-15(19)16-9-11-5-4-8-20-11/h2-8,10H,9H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQSSDBNPHHLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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